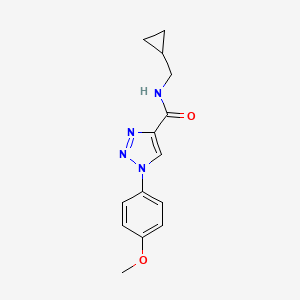![molecular formula C11H16ClF2N5 B12232231 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232231.png)
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoroethyl group attached to a pyrazole ring, and a methanamine group linked to another pyrazole ring.
Preparation Methods
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves a series of organic reactions. The preparation methods may include:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with pyrazole derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.
Reaction Conditions: The reaction conditions may include temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved. The use of inert atmospheres, such as nitrogen or argon, may be necessary to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the difluoroethyl group or the pyrazole rings may be oxidized to form different products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the conversion of the difluoroethyl group to other functional groups, such as hydroxyl or amino groups. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Comparison with Similar Compounds
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:
Similar Compounds: Compounds like 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea and {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine share structural similarities.
Uniqueness: The presence of the difluoroethyl group and the specific arrangement of pyrazole rings in this compound makes it unique.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13;/h2-5,11,14H,6-8H2,1H3;1H |
InChI Key |
IBJNIGSAQHODLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3,4-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12232159.png)

![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12232182.png)
![1-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B12232186.png)
![N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12232193.png)
![4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232196.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12232202.png)



![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B12232224.png)
![4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12232239.png)

![2-cyclobutanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232242.png)
